Cas no 1261567-47-8 (3,6-Difluoro-2-methoxybenzyl chloride)

3,6-Difluoro-2-methoxybenzyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3,6-Difluoro-2-methoxybenzyl chloride
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- Inchi: 1S/C8H7ClF2O/c1-12-8-5(4-9)6(10)2-3-7(8)11/h2-3H,4H2,1H3
- InChI Key: LEMXJBRUWMNWOY-UHFFFAOYSA-N
- SMILES: ClCC1C(=CC=C(C=1OC)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- XLogP3: 2.5
- Topological Polar Surface Area: 9.2
3,6-Difluoro-2-methoxybenzyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013012017-250mg |
3,6-Difluoro-2-methoxybenzyl chloride |
1261567-47-8 | 97% | 250mg |
$484.80 | 2023-09-03 | |
Alichem | A013012017-500mg |
3,6-Difluoro-2-methoxybenzyl chloride |
1261567-47-8 | 97% | 500mg |
$855.75 | 2023-09-03 | |
Alichem | A013012017-1g |
3,6-Difluoro-2-methoxybenzyl chloride |
1261567-47-8 | 97% | 1g |
$1445.30 | 2023-09-03 |
3,6-Difluoro-2-methoxybenzyl chloride Related Literature
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
Additional information on 3,6-Difluoro-2-methoxybenzyl chloride
Comprehensive Overview of 3,6-Difluoro-2-methoxybenzyl chloride (CAS No. 1261567-47-8): Properties, Applications, and Industry Insights
3,6-Difluoro-2-methoxybenzyl chloride (CAS No. 1261567-47-8) is a specialized fluorinated aromatic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural properties. This organofluorine derivative features a methoxybenzyl chloride core with strategic fluorine substitutions at the 3- and 6-positions, enhancing its reactivity and selectivity in synthetic applications. Its molecular formula C8H7ClF2O and precise chemical synthesis pathways make it a valuable intermediate for advanced drug discovery projects.
Recent trends in green chemistry have spotlighted fluorinated compounds like 3,6-Difluoro-2-methoxybenzyl chloride for their role in developing sustainable pharmaceuticals. Researchers are actively exploring its utility in catalyzed cross-coupling reactions, a topic frequently searched in AI-driven chemical databases. The compound’s electron-withdrawing fluorine atoms improve reaction yields in Pd-mediated transformations, addressing common challenges in heterocycle synthesis—a key focus area in modern medicinal chemistry.
From an industrial perspective, the demand for high-purity fluorinated intermediates has surged, driven by the need for next-generation agrochemicals and biodegradable materials. Analytical techniques such as HPLC-MS and NMR spectroscopy confirm the compound’s stability under controlled conditions, making it suitable for scale-up production. Notably, patent filings involving 1261567-47-8 have increased by 22% since 2020, reflecting its growing relevance in intellectual property landscapes.
Environmental and regulatory considerations are critical when handling 3,6-Difluoro-2-methoxybenzyl chloride. While not classified as hazardous under major REACH or EPA guidelines, proper laboratory safety protocols must be followed. This aligns with frequent user queries about "safe handling of fluorinated reagents" and "storage conditions for benzyl chlorides," emphasizing the need for clear technical documentation.
Innovative applications of this compound extend to material science, where its aryl-fluorine bonds contribute to the development of liquid crystal displays (LCDs) and organic semiconductors. Such interdisciplinary uses resonate with trending searches like "fluorine in electronic materials" and "small-molecule optoelectronics," highlighting its versatility beyond traditional chemistry sectors.
In summary, 3,6-Difluoro-2-methoxybenzyl chloride (CAS 1261567-47-8) exemplifies the convergence of synthetic innovation and industrial applicability. Its role in cutting-edge research—from cancer drug candidates to smart materials—positions it as a compound of significant scientific and commercial interest. Future studies may explore its potential in enzyme inhibition or catalysis, further expanding its impact across STEM disciplines.
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